molecular formula C21H21NO4 B1667240 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid CAS No. 215307-86-1

4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid

Cat. No. B1667240
CAS RN: 215307-86-1
M. Wt: 351.4 g/mol
InChI Key: KFBPBWUZXBYJDG-UHFFFAOYSA-N
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Description

4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid, also known as BMS 753, is a chemical compound with the molecular formula C21H21NO4 . It is extensively used in scientific research due to its unique properties, making it an indispensable tool for studying molecular interactions and developing innovative drug delivery systems.


Molecular Structure Analysis

The molecular structure of 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid is represented by the SMILES notation: CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.40 . It has a solubility of 3.833 mg/L in water at 25 ºC . The density is calculated to be 1.2±0.1 g/cm3 . The melting point is 241.20 ºC, and the boiling point is calculated to be 561.24 ºC at 760 mmHg . The flash point is calculated to be 245.4±28.7 ºC .

Scientific Research Applications

Conformational Studies in Aromatic Amides

Research conducted by Kagechika et al. (1989) on aromatic amides related to 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid revealed significant insights. Their study on retinoidal amide compounds demonstrated that N-methylation leads to the loss of potent differentiation-inducing activity. Using 1H NMR and UV spectroscopy, they identified large conformational differences between active secondary amides and inactive N-methyl amides, crucial for their activity (Kagechika et al., 1989).

Synthetic Applications

Taylor et al. (1996) explored the synthesis of compounds related to 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid. They synthesized [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, demonstrating the potential of these compounds in scientific research, especially in the field of chemistry and drug design (Taylor et al., 1996).

Novel Amino Acid Synthesis

Pascal et al. (2000) synthesized 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid, showing promise as a building block for the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. Their synthesis process and the distinct functionalities of AmAbz illustrate the compound's versatility in synthetic and medicinal chemistry (Pascal et al., 2000).

Pharmacokinetics Study

Xu et al. (2020) conducted a pharmacokinetic study of benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester in rats. Their research provides insights into the distribution, bioavailability, and pharmacokinetic parameters of such compounds, contributing to our understanding of their behavior in biological systems (Xu et al., 2020).

Azo-Benzoic Acid Structure Analysis

Baul et al. (2009) analyzed the structures of several azo-benzoic acids, including 4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid derivatives. They used spectroscopic techniques like NMR, UV–VIS, and IR to understand the solvation and tautomerism effects in solution, which is valuable for dye and pigment applications (Baul et al., 2009).

Safety and Hazards

The compound is classified under the GHS07 hazard category . The hazard statement is H302, indicating that it may be harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help), P330 (rinse mouth), and P501 (dispose of contents/container in accordance with local regulations) .

properties

IUPAC Name

4-[(1,1,3,3-tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-20(2)15-10-7-13(11-16(15)21(3,4)19(20)26)17(23)22-14-8-5-12(6-9-14)18(24)25/h5-11H,1-4H3,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBPBWUZXBYJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O)C(C1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,1,3,3-Tetramethyl-2-oxoindene-5-carbonyl)amino]benzoic acid

CAS RN

215307-86-1
Record name 215307-86-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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